molecular formula C19H14Cl2N6O2S B12149885 N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149885
M. Wt: 461.3 g/mol
InChI Key: FITSNZLTVMHLNI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl moiety. The triazole is linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 2,5-dichlorophenyl group.

Properties

Molecular Formula

C19H14Cl2N6O2S

Molecular Weight

461.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14Cl2N6O2S/c20-12-3-4-14(21)15(8-12)24-17(28)11-30-19-26-25-18(16-9-22-5-6-23-16)27(19)10-13-2-1-7-29-13/h1-9H,10-11H2,(H,24,28)

InChI Key

FITSNZLTVMHLNI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=NC=CN=C4

Origin of Product

United States

Biological Activity

N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Dichlorophenyl : Contributes to lipophilicity and biological activity.
  • Furan and Pyrazine Rings : Known for their roles in antimicrobial and anticancer properties.
  • Triazole Moiety : Recognized for antifungal and antibacterial activities.
PropertyValue
Molecular FormulaC19H21Cl2N3O2S
Molecular Weight430.35 g/mol
CAS Number898490-79-4
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the furan ring through cyclization.
  • Introduction of the dichlorophenyl group via electrophilic substitution.
  • Attachment of the triazole moiety through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds featuring furan and triazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The compound may exhibit similar properties due to its structural components.

Anticancer Activity

The triazole scaffold is recognized for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activities related to cell cycle regulation . This suggests that this compound could also possess anticancer properties.

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against drug-resistant strains. Compounds similar to this compound demonstrated MIC values lower than traditional antibiotics .
  • Antifungal Activity : Research on related furan derivatives indicated strong antifungal activity against Candida albicans, suggesting potential for the compound in treating fungal infections .

Comparison with Similar Compounds

Anti-Exudative Activity:
  • The compound class exhibits anti-exudative effects, with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showing dose-dependent inhibition of inflammation in rat models. For example, derivatives with 3,4-dichlorophenyl groups demonstrated 45–52% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Chlorine substitution at the phenyl ring (e.g., 2,5-dichloro vs. 3,5-dichloro) significantly affects activity. The 2,5-dichloro configuration in the target compound may optimize steric and electronic interactions with biological targets .
Antiproliferative Potential:
  • Hydroxyacetamide derivatives (FP1-12) with triazole cores showed IC₅₀ values <10 μM against cancer cell lines, suggesting the triazole’s role in cytotoxicity . The pyrazine substituent in the target compound could enhance DNA intercalation or kinase inhibition.

Physicochemical and Structural Properties

  • NMR Data : Analogs exhibit characteristic shifts for triazole protons (δ 7.8–8.2 ppm) and furan protons (δ 6.3–7.5 ppm) .
  • Crystallography : SHELX software is widely used for structural validation. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (a related compound) showed planarity deviations in nitro groups, influencing crystal packing .

Structure-Activity Relationships (SAR)

  • Phenyl Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance anti-inflammatory activity by stabilizing charge-transfer complexes. 2,5-Dichloro substitution may improve target binding compared to mono-chloro or 3,5-dichloro analogs .
  • Triazole Modifications :
    • Furan and pyrazine groups increase solubility and π-stacking ability, critical for membrane penetration and receptor interactions.
    • Methyl or phenyl groups at the triazole’s 4-position alter steric bulk, affecting potency .

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